
Hexafluoroisopropyl mercaptan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoroisopropyl mercaptan is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a hexafluoroisopropyl group. This compound is notable for its strong and distinctive odor, which is typical of mercaptans. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl mercaptan can be synthesized through the reaction of hexafluoropropylene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where hexafluoropropylene and hydrogen sulfide are combined. The process involves careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Hexafluoroisopropyl mercaptan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Hexafluoroisopropanol.
Substitution: Various substituted mercaptans.
Aplicaciones Científicas De Investigación
Hexafluoroisopropyl mercaptan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form strong bonds with metal ions.
Industry: It is used in the production of specialty chemicals and as an odorant in natural gas to detect leaks.
Mecanismo De Acción
The mechanism of action of hexafluoroisopropyl mercaptan involves its interaction with metal ions and other electrophilic species. The thiol group (-SH) can form strong bonds with metal ions, which can inhibit the activity of enzymes that require metal cofactors. This property makes it useful in the study of enzyme mechanisms and in the design of enzyme inhibitors.
Comparación Con Compuestos Similares
Hexafluoroisopropyl mercaptan is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical properties compared to other mercaptans. Similar compounds include:
Methyl mercaptan: A simpler mercaptan with a single methyl group.
Ethyl mercaptan: Contains an ethyl group and is commonly used as an odorant in natural gas.
Butyl mercaptan: Contains a butyl group and is used in the production of rubber and plastics.
This compound stands out due to its higher reactivity and the unique properties imparted by the hexafluoroisopropyl group, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C3H2F6S |
|---|---|
Peso molecular |
184.11 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropane-2-thiol |
InChI |
InChI=1S/C3H2F6S/c4-2(5,6)1(10)3(7,8)9/h1,10H |
Clave InChI |
NKFCHHOPBJTHJX-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


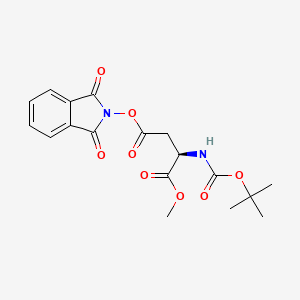
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
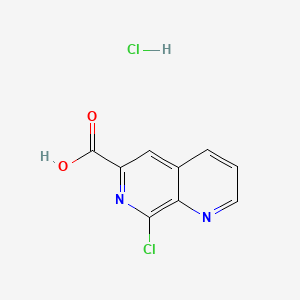
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
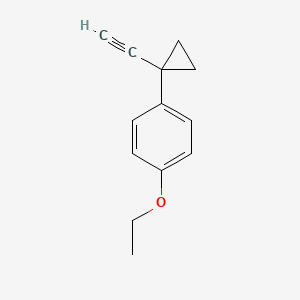
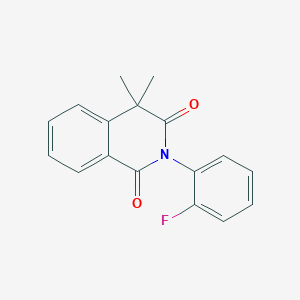
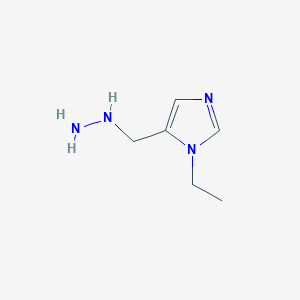
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
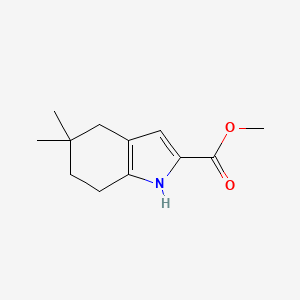

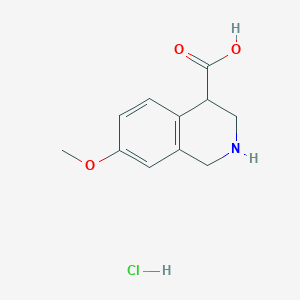
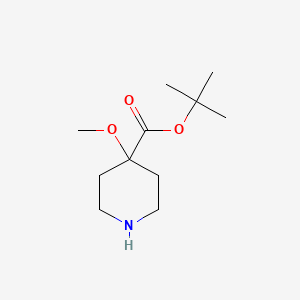
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)
